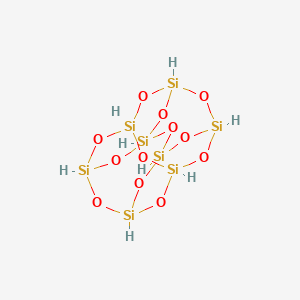

Octasilsesquioxane cage

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

H8O12Si8 |

|---|---|

Molecular Weight |

424.74 g/mol |

IUPAC Name |

2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |

InChI |

InChI=1S/H8O12Si8/c1-13-2-15-6-17-4-14(1)5-18-7-16(3-13)9-19(8-15)12-20(10-17)11-18/h13-20H |

InChI Key |

POPVULPQMGGUMJ-UHFFFAOYSA-N |

Canonical SMILES |

O1[SiH]2O[SiH]3O[SiH]4O[SiH]1O[SiH]5O[SiH](O2)O[SiH](O3)O[SiH](O4)O5 |

Origin of Product |

United States |

Synthesis Methodologies for Octasilsesquioxane Cages

Overview of Established Synthetic Pathways to R8Si8O12 Structures

The formation of the robust R8Si8O12 cage structure is primarily achieved through two well-established chemical routes: hydrolysis and condensation of trifunctional silanes and corner-capping reactions of partially condensed silsesquioxanes. These methods provide the fundamental basis for accessing a wide variety of octasilsesquioxane derivatives.

Hydrolysis and Condensation Routes

The most common and direct method for synthesizing octasilsesquioxane cages is the hydrolysis and subsequent condensation of trifunctional silane (B1218182) precursors with the general formula RSiX3, where R is an organic group and X is a hydrolyzable group such as a halogen or an alkoxy group. iipseries.orgblogspot.com This process involves two key steps that occur in equilibrium:

Hydrolysis: The initial step is the hydrolysis of the silane precursor in the presence of water to form a silanetriol (RSi(OH)3) and a byproduct (HX). wpi.edunih.gov

Condensation: The newly formed silanol (B1196071) groups then undergo intermolecular condensation, eliminating water molecules to form Si-O-Si (siloxane) bonds. This process continues, leading to the formation of oligomeric species and eventually the thermodynamically stable, cage-like octamer. nih.govgoogle.com

The reaction conditions, including the nature of the R group, solvent, concentration, temperature, pH, and catalyst, all play a crucial role in directing the reaction towards the desired octameric cage structure. wpi.edunih.gov Both acidic and basic conditions can be employed to catalyze the hydrolysis and condensation reactions. nih.govlew.ro For instance, the acid hydrolysis of 3-aminopropyltriethoxysilane (B1664141) has been used to produce octakis(3-chloroammoniumpropyl)octasilsesquioxane. lew.ro

Corner-Capping Reactions

An alternative and more controlled approach to synthesizing octasilsesquioxanes, particularly those with asymmetrical functionalities, is through corner-capping reactions. blogspot.com This method utilizes an incompletely condensed silsesquioxane cage, typically a trisilanol of the formula R7Si7O9(OH)3, as a precursor. blogspot.comacs.org This "open" cage possesses three reactive silanol groups at one corner.

The synthesis proceeds by reacting the trisilanol precursor with a trifunctional silane (R'SiX3) in the presence of a base, such as triethylamine. blogspot.com The base facilitates the condensation reaction between the silanol groups of the open cage and the hydrolyzable groups of the silane, effectively "capping" the corner and completing the cubic R8Si8O12 structure. blogspot.comgoogle.com This method is particularly valuable for creating asymmetrically substituted octasilsesquioxanes, where one corner (R') is different from the other seven (R). blogspot.comgoogle.com Scandium(III) triflate has been shown to be a highly efficient catalyst for this type of functionalization, allowing for the introduction of a wide variety of functional groups under mild conditions. acs.org

Advanced Synthetic Strategies for Tailored Octasilsesquioxane Cages

To meet the growing demand for precisely engineered nanomaterials, advanced synthetic strategies have been developed to provide greater control over the synthesis of octasilsesquioxane cages. These methods focus on improving reaction efficiency, enabling the creation of complex architectures, and exploring novel reaction conditions.

Controlled Hydrolysis and Condensation via Catalytic Systems (e.g., Tetrabutylammonium (B224687) Fluoride (B91410) mediated routes)

The use of specific catalysts has revolutionized the synthesis of octasilsesquioxanes, allowing for controlled hydrolysis and condensation and leading to higher yields and purities. Tetrabutylammonium fluoride (TBAF) has emerged as a particularly effective catalyst in this regard. researchgate.netresearchgate.net

The fluoride ion (F-) is a known catalyst for the hydrolysis and condensation of alkoxysilanes. researchgate.netresearchgate.net In the TBAF-mediated route, the reaction of organotrialkoxysilanes in the presence of a carefully controlled amount of water leads to the high-yield formation of T8 cage silsesquioxanes. researchgate.netopen.ac.uk This method has been successfully applied to a variety of organotrialkoxysilanes with different organic substituents. researchgate.net The TBAF-catalyzed synthesis of methyl-silsesquioxane-based ethane (B1197151) bridged network materials has been shown to be influenced by the reaction solvent and water content, which can modify the pore size distributions of the resulting material. mdpi.com

One-Pot Synthetic Approaches for Enhanced Efficiency

In an effort to streamline the synthesis of functionalized octasilsesquioxanes, one-pot synthetic strategies have been developed. These approaches combine multiple reaction steps into a single process, eliminating the need for isolation and purification of intermediates, thus saving time and resources. mdpi.comrsc.org

One such strategy involves the synthesis of bifunctional silsesquioxanes through cross-metathesis and silylative coupling reactions. mdpi.comresearchgate.net This allows for the creation of cubic T8 type silsesquioxane derivatives with a variety of styryl substituents in a one-pot procedure. mdpi.comresearchgate.net Another example is the one-pot synthesis of POSS monomers utilizing incompletely condensed POSS (IC-POSS). rsc.org In this method, a sterically hindered group is first introduced to cap one of the three silanol groups of the open cage, followed by the reaction of the remaining two silanol groups with polymerizable functional groups, all in a single reaction vessel. rsc.org Furthermore, a rapid one-pot synthesis of methacrylic phosphonic acid-functionalized POSS has been achieved via a thiol-ene click reaction. mdpi.com Microfluidic reactors with double-zone temperature control have also been employed for the one-pot synthesis of poly(POSS) microparticles through dispersion polymerization. scispace.com

Exploration of Novel Reaction Conditions for Octasilsesquioxane Formation

The continuous exploration of new reaction conditions is expanding the synthetic toolbox for octasilsesquioxane chemistry. Researchers are investigating various parameters to influence the reaction pathway and access novel cage structures.

For example, "click" chemistry has been utilized for the efficient preparation of highly functionalized cubic-octameric POSS frameworks. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been successfully employed to functionalize an octa-alkyne-terminated POSS with biomolecules. rsc.org Another novel approach involves the synthesis of "Janus-cube" octasilsesquioxanes, which have two different types of substituents on opposite faces of the cube. researchgate.net This was achieved through the cross-coupling of a "half-cube" cyclic sodium siloxanolate with another half-cube cyclic fluorosiloxane. researchgate.net Additionally, nucleophilic substitution reactions on pre-formed octasilsesquioxane cages provide a pathway to new derivatives. For instance, octakis(3-propyl ethanethioate)octasilsesquioxane was synthesized by reacting octakis(3-chloropropyl)octasilsesquioxane with potassium thioacetate. acs.org

Synthesis of Specifically Functionalized Octasilsesquioxane Precursors

The true potential of octasilsesquioxane cages as nano-building blocks is unlocked through the introduction of specific functional groups onto their corners. These functional groups can be reactive, enabling further chemical modification or polymerization, or they can be non-reactive, imparting desired physical or chemical properties to the final material. The synthesis of these functionalized precursors is a cornerstone of POSS chemistry, with strategies developed to control the number, type, and spatial arrangement of these organic moieties.

Mono-, Di-, and Multifunctional Octasilsesquioxanes

The ability to control the degree of functionalization on the octasilsesquioxane cage is crucial for its application. Synthesizing cages with one, two, or multiple functional groups allows for a high degree of precision in designing materials.

Monofunctional Octasilsesquioxanes are often synthesized through the co-hydrolysis and co-condensation of two different organotrialkoxysilanes. tandfonline.com In this approach, a large excess of a non-reactive organotrialkoxysilane is reacted with a smaller amount of a functional organotrialkoxysilane. For example, a monofunctional POSS with seven propyl groups and one vinyl group, [Si₈O₁₂(CH=CH₂)(C₃H₇)₇], has been synthesized by the co-hydrolysis and condensation of propyltrimethoxysilane and vinyltrimethoxysilane (B1682223) in methanol (B129727) under acidic conditions. tandfonline.com The molar ratio of the two precursors is adjusted to favor the formation of the monofunctionalized product. tandfonline.com This method provides a more direct route to monofunctional POSS compared to the traditional corner-capping of incompletely condensed silsesquioxanes. tandfonline.com

Difunctional and Multifunctional Octasilsesquioxanes can be prepared with either identical (homofunctional) or different (heterofunctional) reactive groups. "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for the functionalization of POSS cages. uakron.edunih.gov For instance, octakis(3-azidopropyl)octasilsesquioxane can be readily synthesized from the commercially available octakis(3-aminopropyl)octasilsesquioxane and subsequently reacted with various terminal alkynes to produce octafunctionalized cages with a perfect cubic symmetry. nih.gov

Heterofunctionalized silsesquioxanes, bearing two or more different types of functional groups, are particularly valuable for creating complex architectures. Their synthesis often involves either statistical methods or more controlled, stepwise approaches. A statistical approach might involve the co-hydrolysis of three or more different silane precursors, though this often leads to a mixture of products that can be difficult to separate. rsc.org More controlled syntheses often rely on post-functionalization of a pre-formed cage. For example, starting with octakis(hydridodimethylsiloxy)octasilsesquioxane, partial hydrosilylation with one alkene followed by reaction with a different alkene can lead to bifunctional cages. unimore.it

Recent research has also focused on creating multifunctional POSS with a defined number and arrangement of different functional groups. A general procedure for assembling hetero-bifunctional cubic silsesquioxanes with a perfectly controlled distribution of functional groups has been developed based on a two-step sequence of mono- and hepta-functionalization using the ligand-accelerated CuAAC of an octaazido cubic silsesquioxane. csic.es

| Functionalization | Synthetic Method | Precursors | Functional Groups | Reference |

| Monofunctional | Co-hydrolysis & Co-condensation | Propyltrimethoxysilane, Vinyltrimethoxysilane | 7x Propyl, 1x Vinyl | tandfonline.com |

| Octafunctional | "Click" Chemistry (CuAAC) | Octakis(3-azidopropyl)octasilsesquioxane, Terminal alkynes | 8x Triazole-linked moieties | nih.gov |

| Bifunctional | Sequential Hydrosilylation | Octakis(hydridodimethylsiloxy)octasilsesquioxane, Two different alkenes | Varied alkyl and functional groups | unimore.it |

| Hetero-bifunctional | Stepwise "Click" Chemistry | Octaazido cubic silsesquioxane, Two different alkynes | 1x Functional Group A, 7x Functional Group B | csic.es |

Stereoselective and Asymmetric Octasilsesquioxane Synthesis

The synthesis of octasilsesquioxanes with controlled stereochemistry, particularly asymmetrically functionalized cages often referred to as "Janus" cages, opens up possibilities for creating materials with directional properties. These molecules, with two distinct faces, are of great interest for applications in self-assembly, interfacial materials, and catalysis.

A primary strategy for synthesizing asymmetric octasilsesquioxanes involves the use of corner-opened POSS (CO-POSS) , which are incompletely condensed cages typically having three reactive silanol (Si-OH) groups at the open corner. oup.comcolab.ws These silanol groups can be functionalized in a stepwise manner. By carefully choosing chlorosilanes with appropriate steric hindrance, it is possible to sequentially react the silanol groups with different substituents, leading to unsymmetrical structures with cage-centered chirality. oup.com For instance, an isobutyl-substituted CO-POSS trisilanol can be successfully converted into an unsymmetrical structure through a stepwise functionalization process. oup.com

Another approach to achieve asymmetry involves the use of protecting groups. For example, in the case of double-decker silsesquioxanes (DDSQ), which are ladder-like POSS structures, 4-methoxyphenylboronic acid has been used to selectively protect two silanol groups on one side of the cage. semanticscholar.org This allows for the selective functionalization of the unprotected silanols, followed by deprotection and subsequent reaction at the other side, yielding asymmetrically functionalized DDSQ. semanticscholar.org

The synthesis of chiral silsesquioxanes can also be approached through the use of chiral starting materials or chiral catalysts. While the direct asymmetric synthesis of the T₈ cage is challenging, the functionalization of a pre-existing cage with chiral moieties is a common strategy. Furthermore, chiral induction from ladder-like polysilsesquioxanes bearing chiral side-chain groups to anionic pyrene (B120774) derivatives has been observed, indicating that the chirality of the silsesquioxane can influence the spatial arrangement of surrounding molecules. researchgate.net

| Synthetic Strategy | Key Intermediate/Reagent | Resulting Structure | Key Features | Reference |

| Stepwise Functionalization | Corner-Opened POSS (CO-POSS) | Unsymmetrical CO-POSS | Cage-centered chirality | oup.comcolab.ws |

| Protecting Group Strategy | 4-Methoxyphenylboronic acid | Asymmetric Double-Decker Silsesquioxane (DDSQ) | Selective functionalization of different faces | semanticscholar.org |

| Chiral Induction | Ladder-like polysilsesquioxanes with chiral side groups | Chiral supramolecular assemblies | Transfer of chirality to surrounding molecules | researchgate.net |

Bifunctional Octasilsesquioxanes for Main-Chain Polymer Integration

The incorporation of octasilsesquioxane cages into the main chain of polymers is a powerful strategy to enhance the properties of the resulting materials, such as thermal stability, mechanical strength, and dielectric performance. mdpi.comrsc.org This requires bifunctional POSS monomers that can participate in step-growth polymerization reactions like polycondensation or polyaddition.

Polycondensation is a widely used method where bifunctional POSS monomers with reactive groups such as amines or hydroxyls are reacted with complementary difunctional organic monomers. For example, diamine-modified double-decker silsesquioxanes (B-POSS) have been used to synthesize polyimides (PIs) and polyurethanes (PUs) with the POSS cage integrated into the polymer backbone. mdpi.com Similarly, hydroxyl-functionalized DDSQ has been reacted with difluorophenyl sulfone and various bisphenols via nucleophilic aromatic substitution polymerization to create poly(ether sulfone)s (PESs) with significantly reduced dielectric constants. rsc.org

Atom Transfer Radical Polymerization (ATRP) offers another route to main-chain POSS polymers. In this "core-first" approach, a bifunctional initiator based on a POSS cage is synthesized. For instance, a double-decker silsesquioxane can be functionalized at its two ends with an ATRP initiator moiety, such as a benzyl (B1604629) chloride group. mdpi.com This bifunctional macroinitiator can then be used to polymerize monomers like styrene, resulting in a polymer chain with the POSS cage located at its center. mdpi.com This method allows for the synthesis of well-defined block copolymers with a central POSS unit. mdpi.com

Hydrosilylation polymerization between a DDSQ containing two hydrosilane (Si-H) groups and various diynes has also been employed to synthesize linear polymers with the POSS cage in the main chain. acs.org This reaction typically proceeds with high efficiency and provides a versatile method for creating a range of organo-silicon hybrid polymers.

| Polymerization Method | Bifunctional POSS Monomer | Resulting Polymer | Key Findings | Reference |

| Polycondensation | Diamine-functionalized DDSQ | Polyamide, Polyurethane, Polyimide | Enhanced thermal and mechanical properties | mdpi.com |

| Nucleophilic Aromatic Substitution | Dihydroxy-functionalized DDSQ | Poly(ether sulfone) | Significant reduction in dielectric constant | rsc.org |

| Atom Transfer Radical Polymerization (ATRP) | Benzyl chloride-functionalized DDSQ initiator | Polystyrene (main-chain POSS) | Synthesis of well-defined block copolymers | mdpi.com |

| Hydrosilylation Polymerization | Dihydrosilane-functionalized DDSQ | Poly(carbosiloxane) | Formation of linear organo-silicon hybrid polymers | acs.org |

Structural Chemistry and Diversity of Octasilsesquioxane Cages

Elucidation of Core Si-O Framework Architectures

The foundational structure of silsesquioxanes is a polyhedral silicon-oxygen core. The most common and highly symmetrical of these is the octameric (n=8) cage, often denoted as T8. The arrangement of the silicon and oxygen atoms in this core and the completeness of the cage structure define its fundamental architecture.

The T8 octasilsesquioxane cage is the most thermodynamically stable and widely studied member of the polyhedral oligomeric silsesquioxanes (POSS) family. Its core consists of eight silicon atoms situated at the corners of a cube, with each pair of silicon atoms linked by an oxygen atom along the edges. This arrangement results in a highly symmetrical Si₈O₁₂ framework.

While the idealized T8 cage possesses cubic symmetry, its actual conformation in the solid state can be influenced by the nature of the organic substituents (R) attached to the silicon atoms and by crystal packing forces. X-ray diffraction studies reveal that key structural parameters, such as Si-O bond lengths and Si-O-Si bond angles, are remarkably consistent across a range of derivatives, yet subtle distortions are common. The central void within the T8 cage is a defining characteristic, with a diameter typically measured between 0.3 to 0.5 nm researchgate.net.

Table 1: Representative Structural Parameters for Functionalized T8 Cages

| Parameter | Octacyclopentylsilsesquioxane | Octaisobutylsilsesquioxane | Octaphenylsilsesquioxane (B33884) |

|---|---|---|---|

| Avg. Si-O Bond Length (Å) | 1.616 | 1.618 | 1.615 |

| Avg. Si-O-Si Bond Angle (°) | 149.0 | 148.8 | 149.3 |

| Avg. O-Si-O Bond Angle (°) | 109.4 | 109.4 | 109.5 |

Note: Data are generalized from typical values found in crystallographic studies. Actual values may vary slightly based on specific crystal structures.

Octasilsesquioxane cages can be broadly classified into two main structural types: completely condensed and incompletely condensed. This distinction is based on the integrity of the Si-O framework.

Completely Condensed Cages (CC-POSS): These are the classic, fully formed polyhedral structures, such as the T8 cube. In these molecules, each silicon atom is fully bonded to three oxygen atoms within the cage framework, resulting in a closed, cage-like topology. These are often simply referred to as POSS or T8 cages nih.gov.

Incompletely Condensed Cages (IC-POSS): Also known as "open-cage" silsesquioxanes, these structures are missing one or more vertices of the polyhedral framework researchgate.net. This results in the presence of reactive silanol (B1196071) (Si-OH) groups at the open corners. A common and synthetically valuable example is the trisilanol, R₇T₇(OH)₃, which can be envisioned as a T8 cage with one corner "missing." These open-cage structures are not merely synthetic intermediates but are a distinct class of silsesquioxanes with unique reactivity researchgate.netnih.govacs.org. They serve as versatile precursors for creating more complex, functionalized silsesquioxanes through "corner-capping" reactions researchgate.netrsc.org.

The fundamental difference lies in their connectivity and reactivity. Completely condensed cages are generally more chemically inert, while the silanol groups on incompletely condensed cages provide reactive handles for further chemical modification researchgate.netnih.gov.

Stereochemical Considerations in Octasilsesquioxane Design

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular design, influencing a molecule's properties and interactions rijournals.comresearchgate.net. In the context of octasilsesquioxanes, stereochemical principles dictate the potential for chirality and the spatial orientation of functional groups.

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The two main types of stereoisomers, enantiomers and diastereomers, are relevant to octasilsesquioxane chemistry.

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other byjus.comoregonstate.edu. A silsesquioxane cage can be made chiral, and thus exist as a pair of enantiomers, by introducing chirality in the organic substituents. If the R group attached to one or more silicon atoms is a chiral center, the entire molecule can become chiral.

Diastereomers: These are stereoisomers that are not mirror images of each other oregonstate.edulibretexts.org. Diastereomers can arise in octasilsesquioxanes when there are two or more stereocenters present libretexts.org. For example, functionalizing a T8 cage with multiple chiral substituents can lead to a variety of diastereomeric structures, depending on the relative configuration of each substituent. Similarly, if a reaction on an already chiral cage introduces a new stereocenter, a mixture of diastereomers can be formed.

The physical properties of diastereomers, such as melting point and solubility, are different, which can, in principle, allow for their separation. In contrast, enantiomers have identical physical properties in an achiral environment, making their separation more challenging byjus.comlibretexts.org.

Controlling the stereochemical outcome of a synthesis is a primary goal in modern chemistry rijournals.com. For octasilsesquioxanes, this control is typically achieved by employing established strategies from asymmetric synthesis.

Chiral Pool Synthesis: This is the most direct approach, where the synthesis begins with an enantiomerically pure starting material ethz.ch. By using a chiral organosilane precursor (RSiX₃) where the R group is already a single enantiomer (e.g., derived from natural products like amino acids or terpenes), the resulting this compound will incorporate this chirality.

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral group (an auxiliary) to the starting material to direct the stereochemical course of a subsequent reaction ethz.chyoutube.com. After the desired stereocenter has been created, the auxiliary is removed. This method could be applied to modify substituents on a pre-formed cage in a stereoselective manner.

Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. While more common for creating stereocenters in organic molecules, this principle could be applied to reactions that functionalize the organic groups on the silsesquioxane cage.

The choice of strategy depends on the desired target molecule and the availability of suitable chiral starting materials or catalysts. The primary method for producing chiral octasilsesquioxanes remains the use of chiral silane (B1218182) precursors.

Influence of Organic Substituents on this compound Topology and Packing

The size, shape, and chemical nature of the R group can influence the outcome of the cage synthesis itself. For instance, the position of an alkyl substituent on a phenyl group (ortho-, meta-, or para-) in the starting phenyltrimethoxysilane has been shown to have a significant effect on the yield of the final T8 cage product researchgate.net. Furthermore, the choice of solvent and the nature of the substituent can determine whether a fully condensed cage, an incompletely condensed cage, or other structural motifs are formed during the hydrolytic condensation process acs.orgnih.gov.

Fluxional Interactions within Octasilsesquioxane Cages (e.g., Encapsulated Ions)

The encapsulation of ions within the compact, well-defined cavity of an this compound gives rise to dynamic interactions between the guest ion and the host framework. These interactions are not static but are characterized by rapid, reversible bonding and positional changes, a phenomenon known as fluxionality. The study of these fluxional behaviors provides deep insights into the nature of the host-guest chemistry and the electronic environment within the cage. A prominent and well-studied example is the encapsulation of a fluoride (B91410) ion (F⁻).

Detailed research into styryl-functionalized polyhedral oligomeric silsesquioxane (POSS) cages containing an encapsulated fluoride ion has provided the first direct observation of fluxional Si⋯F interactions. nih.govrsc.orgresearchgate.netwesternsydney.edu.au This dynamic behavior was elucidated primarily through the use of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ²⁹Si NMR.

In solution, the ²⁹Si NMR spectrum of a styryl-functionalized T₈ cage with an encapsulated fluoride reveals a complex signal pattern described as a triplet of doublets. nih.govrsc.orgresearchgate.net This splitting arises from the silicon nucleus coupling with both the nearby aromatic-ring protons of the styryl group and, crucially, the encapsulated fluoride ion. The observation of a single, unified silicon signal that is coupled to the fluoride ion indicates that the fluoride is not statically bound to one silicon atom but rather interacts with all eight silicon atoms of the cage framework equivalently on the NMR timescale. nih.govrsc.orgwesternsydney.edu.au

This fluxional interaction is characterized by a remarkably small silicon-fluoride coupling constant (¹J(Si-F)) of 2.5 Hz. nih.govrsc.orgwesternsydney.edu.au This value is significantly lower than what would be expected for a stable, covalent Si-F bond, further supporting the model of a rapid exchange of interaction between the fluoride ion and the eight silicon corners of the cage. This dynamic process can be conceptualized as the fluoride ion "rattling" within the cage and transiently interacting with each silicon atom.

The fluxional nature of the Si⋯F interaction is also highly dependent on temperature. Variable-temperature NMR studies have demonstrated a distinct temperature threshold for the onset of this observable covalent interaction. nih.govrsc.orgresearchgate.netwesternsydney.edu.au Below a threshold of -5 °C, the Si⋯F interactions are not observed in the NMR spectrum. nih.govrsc.orgwesternsydney.edu.au Above this temperature, the covalent character of the interaction begins to increase, signifying that the fluxional process is thermally activated. This suggests that at lower temperatures, the fluoride ion's movement is restricted, and its interaction with the silicon atoms is less pronounced or of a different nature.

Investigations into the potential for the encapsulated fluoride ion to migrate out of the cage without breaking the silsesquioxane framework have also been conducted. nih.govrsc.org This highlights the dynamic nature of the encapsulation itself, beyond the internal fluxional interactions. The environment for the encapsulated fluoride is very similar across a range of aryl- and vinyl-substituted octasilsesquioxane cages, as confirmed by X-ray crystallography and solution ¹⁹F/²⁹Si NMR spectroscopy. nih.govrsc.org

The following table summarizes the key research findings on the fluxional interactions of an encapsulated fluoride ion within a styryl-functionalized this compound.

| Parameter | Observation | Significance |

| ²⁹Si NMR Signal | Triplet of doublets | Indicates coupling to both proximal protons and the encapsulated fluoride ion. |

| ¹J(Si-F) Coupling Constant | 2.5 Hz | Substantially lower than a typical covalent Si-F bond, indicating a weak and fluxional interaction. |

| Nature of Interaction | Equivalent interaction with all eight Si atoms | The fluoride ion is not localized on a single silicon atom but is delocalized across the cage. |

| Temperature Dependence | Threshold at -5 °C | Below this temperature, Si⋯F interactions are not observed; above it, covalent character increases. |

Functionalization Strategies and Chemical Transformations of Octasilsesquioxane Cages

Covalent Functionalization Methodologies

Covalent functionalization involves the formation of strong, stable chemical bonds between the silsesquioxane core and the desired functional groups. This approach offers precise control over the structure and properties of the resulting materials. Key methodologies include post-synthetic modification, direct functionalization during cage formation, and the application of highly efficient coupling reactions.

Post-synthetic modification is a versatile strategy that involves the chemical transformation of pre-formed octasilsesquioxane cages bearing reactive functional groups. This method allows for the introduction of a wide variety of functionalities onto the silsesquioxane scaffold.

A common approach involves the use of octasilsesquioxane cages with reactive handles such as vinyl or styryl groups. For instance, octavinylsilsesquioxane can be elaborated to introduce terminal bromophenyl groups through cross-metathesis or hydrosilylation. researchgate.net These bromide-substituted POSS can be further modified, for example, by Sonogashira coupling with trimethylsilylacetylene. researchgate.net Heck coupling with iodobenzene (B50100) has also been employed to create phenyl-terminated POSS. researchgate.net

Another example is the modification of a styryl-functionalized T8 cage incorporating an encapsulated fluoride (B91410) ion (T8-F). researchgate.net Despite the generally low reactivity of the T8-F family, successful modification with mercaptopropyltriethoxysilane has been achieved using a thiol-ene "click" reaction. researchgate.net This strategy enables the modification of the vinyl moiety while preserving the stabilizing effect of the electron-withdrawing phenylene group on the encapsulated fluoride. researchgate.net

Hydrosilylation is another powerful post-synthetic modification technique. Alkenyl-functionalized open-cage silsesquioxanes have been synthesized via platinum-catalyzed hydrosilylation of alkynes and buta-1,3-diynes. nih.gov This method allows for the introduction of multiple identical or different functional groups into the silsesquioxane structure. nih.gov

The transformation of octa-substituted T8R8 cages to bifunctional T8R6R'2 cages represents a more complex post-synthetic modification strategy. rsc.org This process often involves the controlled opening of the T8 cage to form a silanotriol, which can then be selectively reacted and re-closed. rsc.org

Direct functionalization involves the formation of the octasilsesquioxane cage from functionalized precursors, typically through the hydrolytic condensation of trifunctional silanes (RSiX3). This method allows for the one-pot synthesis of functionalized silsesquioxanes.

The synthesis of octasilsesquioxane cages with co-substituent characteristics can be achieved through polyhydrolytic-condensation reactions of two mixed monomers, such as i-butyl(triethoxysilane) and other organotrialkoxysilanes (e.g., with phenyl, vinyl, ethyl, propyl, and 3-chloropropyl groups). researchgate.net This approach yields crystalline T8 cubes with a normal distribution of the different substituents. researchgate.net

The use of tetrabutylammonium (B224687) fluoride (TBAF) as a catalyst has been shown to improve the yields of substituted octasilsesquioxane cages from organotrialkoxysilanes. researchgate.net This method has been successfully applied to produce T8 cages functionalized with various organic groups, including alkyl, cyclopentyl, cyclohexyl, i-butyl, and phenyl. researchgate.net Careful control of the water content is crucial for the success of this catalyzed synthesis. researchgate.net

"Click chemistry" refers to a class of reactions that are highly efficient, selective, and high-yielding, making them ideal for the derivatization of complex molecules like octasilsesquioxanes. sigmaaldrich.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. sigmaaldrich.comnih.gov

This methodology has been successfully employed to synthesize octakis((vinylbenzyltriazolyl) methyladenine-siloxy)silsesquioxane (OBA-POSS) from an octa-azido functionalized POSS and propynyl-adenine. rsc.org Similarly, cube-octameric silsesquioxane-based scaffolds for CuAAC have been developed, enabling the synthesis of octaazido and octaalkyno functionalized POSS templates. nih.govrsc.org These templates have been used in click couplings, including the conjugation of a fully unprotected functional peptide to form a POSS-assembled peptide octamer. nih.govrsc.org

Besides click chemistry, other efficient coupling reactions are also utilized. For instance, the thiol-ene click reaction has been used to post-modify vinyl groups on styryl-functionalized T8 and T10 cages with a propyltriethoxysilylated moiety. researchgate.net This reaction is initiated by a radical initiator like AIBN in the presence of mercaptopropyltriethoxysilane (MPTES). researchgate.net

Non-Covalent Interactions in Octasilsesquioxane Systems

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in the self-assembly and organization of octasilsesquioxane systems. wikipedia.orgencyclopedia.pub These interactions, including hydrogen bonding and π-π stacking, govern the formation of well-defined supramolecular structures from functionalized silsesquioxane building blocks. nih.gov

Hydrogen bonding is a powerful tool for directing the self-assembly of silsesquioxane cages into ordered structures. researchgate.net The modification of silsesquioxane cages with organic groups capable of forming hydrogen bonds is an effective strategy for creating nanostructured materials through self-organization. researchgate.net

A notable example is the use of carboxylic acid-functionalized POSS. rsc.org The carboxylic acid groups can form dimers through hydrogen bonding, leading to the formation of hydrogen-bonded ribbons and ordered hybrid networks. researchgate.netrsc.org The directionality of the hydrogen bonds in the carboxylic acid dimer plays a key role in this assembly process. rsc.org

Furthermore, the introduction of nucleobase functionalities, such as adenine (B156593) and thymine, onto silsesquioxane cages enables the formation of supramolecular structures through complementary multiple hydrogen bonding. rsc.orgacs.orgfigshare.com For example, octakis(vinylbenzyladenine-siloxy)silsesquioxane (OBA-POSS) can self-assemble with a thymine-functionalized polybenzoxazine to form lamellar structures stabilized by adenine-thymine base pairing. acs.orgfigshare.com Similarly, complexes of OBA-POSS and octakis(vinylbenzylthymine-siloxy)silsesquioxane (OBT-POSS) form supramolecular networks driven by multiple hydrogen bonds between the complementary nucleobases. rsc.org

The self-assembly of a bis-urea phenylene-bridged silsesquioxane precursor during sol-gel synthesis is also influenced by hydrogen bonding, which, in cooperation with covalent polycondensation reactions, modulates the structural evolution of the material. nih.gov

Aromatic π-π stacking interactions are another significant non-covalent force that can drive the self-assembly of functionalized octasilsesquioxanes. charlotte.edu These interactions occur when aromatic rings on the silsesquioxane periphery align in a face-to-face or offset manner. libretexts.org

The introduction of aromatic substituents onto the POSS cage can lead to self-assembly through π-π stacking. charlotte.edu These interactions, in conjunction with other non-covalent forces like hydrogen bonding, can lead to the formation of diverse multidimensional supramolecular architectures. researchgate.net The stability of these stacked structures is a result of a balance between dispersion and electrostatic forces. nih.gov

While direct examples solely focused on π-π stacking in octasilsesquioxane assemblies are often intertwined with other interactions, the principle is well-established in supramolecular chemistry. libretexts.orgresearchgate.net The functionalization of silsesquioxane cages with aromatic groups provides a pathway to harness these interactions for the creation of ordered materials. researchgate.net

Electrostatic Interactions in Octasilsesquioxane Architectures

Electrostatic interactions are fundamental forces that play a crucial role in dictating the structure and assembly of octasilsesquioxane (POSS) architectures. These non-covalent interactions arise from the attraction or repulsion between charged or polar species and are highly directional, influencing the orientation and organization of POSS cages in various environments. The intrinsic nature of the POSS cage, with its electronegative oxygen atoms and electropositive silicon atoms, along with the functionality of its peripheral organic groups, provides numerous sites for potent electrostatic interactions.

Key electrostatic interactions in POSS systems include ion-dipole, dipole-dipole, and hydrogen bonding. The interaction of ions with the POSS cage is a clear driver for creating ordered supramolecular structures. For instance, cationic species can interact with the electron-rich siloxane cycles of the cage. This has been observed in systems where cesium ions, acting as charge-balancers, are positioned by the siloxane rings, facilitating the assembly of one-dimensional coordination polymers through mutual Cs···O contacts between adjacent cages. nih.gov Furthermore, anionic species, such as bromide, can be encapsulated within the inner void of the cage, demonstrating the cage's ability to participate in host-guest chemistry driven by electrostatic forces. nih.gov

Hydrogen bonding represents a particularly significant class of electrostatic interaction for POSS, especially when the cage is functionalized with or interacting with molecules containing hydrogen-bond donor or acceptor groups. researchgate.net The oxygen atoms of the Si-O-Si framework can act as hydrogen bond acceptors. researchgate.net This has been observed in polymer/POSS hybrids, where the hydroxyl groups of a polymer matrix can form hydrogen bonds with the Si-O-Si units of the POSS cage. researchgate.net These secondary interactions are suspected to enhance the thermal and mechanical properties of the resulting nanomaterial. researchgate.net The affinity of certain POSS derivatives for water is also governed by these interactions; for example, the interaction energy of water within a POSS cage is influenced by hydrogen bonding between the water's hydrogen atoms and the cage's oxygen atoms. nih.gov

However, the presence of bulky POSS nanoparticles can also modulate or even inhibit electrostatic interactions between other components in a mixture. In blends of polymers that are typically miscible due to intermolecular hydrogen bonding, the introduction of certain POSS derivatives can lead to immiscibility. mdpi.com This "screening effect" occurs when the POSS nanoparticles physically prevent the hydrogen bond donor and acceptor groups of the polymer chains from interacting effectively. mdpi.com

The polarity of molecules interacting with the cage significantly affects the interaction energy. nih.gov Computational studies have shown that polar molecules like carbon monoxide (CO) can have significant repulsive electrostatic interactions, while less charged molecules like hydrogen (H₂) result in minimal attractive or repulsive forces. nih.gov This highlights the tunability of electrostatic forces based on the choice of guest molecule and the specific functional groups on the POSS cage.

Table 1: Influence of Electrostatic Interactions on Octasilsesquioxane Systems

| Type of Interaction | Interacting Species | Observed Effect | Reference |

| Ion-Dipole | Cesium ions (Cs⁺) and siloxane (Si-O-Si) cycles of the POSS cage. | Assembly of 1D coordination polymers via intermolecular Cs···O contacts. | nih.gov |

| Ion-Encapsulation | Bromide ion (Br⁻) encapsulated within the inner void of the POSS cage. | Stabilization of the cage structure and charge balance. | nih.gov |

| Hydrogen Bonding | Hydroxyl (-OH) groups of a polymer and oxygen atoms of the POSS Si-O-Si framework. | Enhanced miscibility and potential improvement of thermal/mechanical properties. | researchgate.net |

| Hydrogen Bonding | Water (H₂O) molecules and oxygen atoms of the POSS cage. | Influences the interaction energy and encapsulation of water. | nih.gov |

| Dipole-Dipole | Polar molecules (e.g., CO) and the POSS cage. | Significant repulsive interactions affecting guest-host energy. | nih.gov |

| Screening Effect | POSS nanoparticles in a blend of hydrogen-bonding polymers. | Inhibition of intermolecular hydrogen bonds between polymer chains, causing immiscibility. | mdpi.com |

Van der Waals Forces and Dispersion Effects in Octasilsesquioxane Systems

In polymer nanocomposites, van der Waals forces are crucial for the physical blending and compatibility of POSS with polymer matrices. mdpi.com The success of creating a well-dispersed composite often depends on the favorable interactions between the organic substituents on the POSS cage and the polymer chains. mdpi.com For example, phenyl-functionalized POSS exhibits cooperative surface interactions with polystyrene blocks, which are driven by dispersion forces between the aromatic groups. mdpi.com The nature of the organic R groups on the POSS cage is therefore a critical design parameter for tuning the interfacial interactions and controlling the spatial distribution of the nanoparticles within a polymer. mdpi.commdpi.com

Dispersion forces are not merely a minor perturbation but can be a dominating stabilizing force, a phenomenon known as "dispersion stabilization". wikipedia.org In POSS chemistry, the large and often bulky organic groups attached to the inorganic core create a highly polarizable exterior. This allows for strong, stabilizing dispersion interactions when POSS molecules aggregate or interact with other molecules, influencing their packing in the solid state and their behavior in solution. wikipedia.org These forces are additive and increase with the size and polarizability of the interacting groups. wikipedia.orgfiveable.me The short-range nature of these forces means that the interactions between the nearest particles are the most significant. wikipedia.orgbyjus.com

Table 2: Calculated Interaction Energies of Small Molecules within POSS Cages, Highlighting Dispersion Effects

| Guest Molecule | Host POSS Cage | Interaction Energy (kJ/mol) (ωB97XD Functional) | Primary Contributing Forces | Reference |

| CO₂ | T₁₀ | -43.5 | Dispersion, Electrostatic (Quadrupole) | nih.gov |

| CH₄ | T₁₀ | -36.0 | Dispersion | nih.gov |

| N₂ | T₁₀ | -21.3 | Dispersion, Electrostatic (Quadrupole) | nih.gov |

| CO | T₁₀ | -20.9 | Dispersion, Electrostatic (Dipole) | nih.gov |

| O₂ | T₁₀ | -18.0 | Dispersion | nih.gov |

| H₂ | T₁₀ | -8.4 | Dispersion | nih.gov |

| He | T₁₀ | -5.0 | Dispersion | nih.gov |

| H₂O | T₁₀ | -16.3 | Hydrogen Bonding, Dispersion | nih.gov |

Note: Data extracted from computational studies. Negative values indicate an attractive interaction. The magnitude of the interaction energy for nonpolar molecules like CH₄, N₂, O₂, H₂, and He is strongly indicative of the role of dispersion forces.

Theoretical and Computational Investigations of Octasilsesquioxane Cages

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are crucial for elucidating the electronic nature of octasilsesquioxane cages and predicting their reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of POSS cages. researchgate.netnih.gov DFT calculations allow for the prediction of various molecular properties, including geometries, vibrational frequencies, and electronic properties like HOMO-LUMO gaps. nih.govresearchgate.net Studies have shown that the T8 cage of POSS is remarkably rigid, even when functionalized with different organic groups. researchgate.netnih.gov This rigidity is advantageous for creating specific spatial arrangements of organic fragments, which is particularly useful in the design of novel materials for applications such as light-emitting diodes. researchgate.netnih.gov

The electronic properties of POSS cages can be systematically tuned by the choice of functional groups attached to the silicon corners. nih.gov For instance, attaching electron-donating groups, like 4-carbazolephenyl, tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level. Conversely, attaching electron-withdrawing groups, such as 4-cyanophenyl, or encapsulating a small molecule like N₂ inside the cage, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov Frontier orbital analysis from DFT calculations has revealed that the POSS cage itself can act as an electron acceptor and exhibits partial conjugation. nih.gov

DFT has also been instrumental in determining the interatomic distances within POSS cages, which has been corroborated by high-resolution synchrotron X-ray diffraction data. nih.gov These combined experimental and theoretical studies have provided precise measurements of Si-O bond lengths and cage dimensions for various POSS structures, including T8 and T12 cages. researchgate.netnih.gov DFT calculations have demonstrated that the average Si-O bond length in POSS cages can vary between 1.619 and 1.670 Å, depending on the substituents and the size of the cage. researchgate.net Furthermore, DFT has been crucial in assigning X-ray diffraction peaks and verifying the structural details of complex silsesquioxane arrangements. nih.gov

Table 1: Selected DFT-Calculated Properties of Functionalized Octasilsesquioxane Cages

| Functional Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Hydrogen | -8.53 | -1.21 | 7.32 |

| Methyl | -7.98 | -1.15 | 6.83 |

| Vinyl | -7.65 | -1.54 | 6.11 |

| Phenyl | -7.43 | -1.68 | 5.75 |

| 4-cyanophenyl | -7.89 | -2.11 | 5.78 |

| 4-carbazolephenyl | -6.12 | -1.58 | 4.54 |

Note: The values presented in this table are illustrative and can vary depending on the specific DFT functional and basis set used in the calculations.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is widely used to study the excited-state properties of molecules. wikipedia.orguci.eduresearchgate.netarxiv.org It is a powerful tool for understanding the optical phenomena of octasilsesquioxane cages, such as their absorption and emission spectra. wikipedia.org TDDFT calculations can predict the energies of electronic excitations, which correspond to the absorption of light at specific wavelengths. uci.edu

By applying TDDFT, researchers can investigate how functionalization of the POSS cage affects its excited states. nih.gov These calculations are essential for designing POSS-based materials with tailored optical properties for applications in areas like organic light-emitting diodes (OLEDs) and sensors. The accuracy of TDDFT predictions can be influenced by the choice of exchange-correlation functional, and care must be taken, particularly for systems exhibiting significant charge-transfer character in their excited states. rsc.org Visualizing the transition densities associated with electronic excitations can provide valuable insights into the nature of the excited states, such as whether they are localized on the cage, the substituent, or involve charge transfer between them. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior of Octasilsesquioxane Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For octasilsesquioxane systems, MD simulations provide insights into their dynamic behavior, conformational changes, and interactions with other molecules or surfaces. researchgate.netacs.org

A critical aspect of performing accurate MD simulations is the choice of the force field, which is a set of parameters that describes the potential energy of the system. acs.orgnih.gov Several force fields, including the universal force field (UFF), COMPASS, and Hybrid-COMPASS, have been evaluated for their ability to predict the thermophysical properties of POSS-containing systems. acs.orgnih.gov Studies have shown that the Hybrid-COMPASS and charge-transfer reactive (CTR) force fields are particularly effective at predicting structural properties that align well with experimental data. acs.orgnih.gov

MD simulations have been employed to determine the anisotropic elastic constants of crystalline octacyclopentyl-POSS, providing valuable information for the development of polymer nanocomposites with enhanced mechanical properties. researchgate.net These simulations have also been used to investigate the thermal ablation mechanism of POSS-reinforced polyimides under atomic oxygen bombardment, which is relevant for spacecraft applications in low Earth orbit. nih.govresearchgate.net The results of these simulations indicate that the POSS cage can collapse to form a protective ceramic-like layer, thereby improving the material's resistance to erosion. researchgate.net

Mechanistic Studies of Octasilsesquioxane Formation and Reaction Pathways

Understanding the mechanisms of octasilsesquioxane formation and their subsequent reactions is crucial for controlling the synthesis of these materials with desired structures and functionalities. Computational studies have provided significant insights into these complex processes.

Modeling studies have explored the reaction pathways for the formation of T8 cages from the hydrolysis and condensation of silane (B1218182) precursors. umich.edu These investigations suggest that the formation process is intricate, involving numerous intermediate species. Computational chemistry has also been used to elucidate the mechanisms of fluoride-catalyzed rearrangements of silsesquioxane cages. osti.govresearchgate.net For example, the rearrangement of [PhSiO₁.₅]₈ to the larger [PhSiO₁.₅]₁₀ cage has been studied using DFT. osti.gov These calculations, combined with experimental data from techniques like ¹⁹F NMR and mass spectrometry, have helped to identify plausible reaction intermediates and pathways. osti.govresearchgate.net The findings suggest a mechanism that involves the cleavage of a corner of the T8 cage by a fluoride (B91410) ion, followed by stepwise removal and reinsertion of silicate (B1173343) species to form larger cages. osti.govresearchgate.net

Quantum chemical calculations have also been used to investigate the reactivity of siloxyl radicals on model silica (B1680970) surfaces, such as a partially condensed silsesquioxane. oup.com These studies provide insights into surface-catalyzed reactions that are relevant to fields like astrochemistry. oup.com

Computational Prediction of Octasilsesquioxane Molecular Interactions and Self-Assembly Processes

The ability of octasilsesquioxane molecules to self-assemble into well-defined nanostructures is a key feature that makes them attractive for a wide range of applications. Computational methods are increasingly being used to predict and understand these self-assembly processes.

MD simulations have been instrumental in studying the self-assembly of amphiphilic POSS molecules in solution. researchgate.net These simulations can reveal the driving forces behind the aggregation process, such as hydrophobic effects, π-π stacking, and hydrogen bonding. researchgate.net For example, simulations of POSS-porphyrin hybrids have shown that the nature of the substituents on the POSS cage influences the morphology of the resulting aggregates. researchgate.net When the substituents are isobutyl groups, the self-assembly is primarily driven by the hydrophobic effect. In contrast, for phenyl-substituted POSS, π-π interactions also play a significant role. researchgate.net

Computational studies have also been used to guide the design of dendrimers with POSS-embedded cores for controlled self-assembly. nih.gov By combining experimental and simulation approaches, researchers can manipulate the molecular architecture to create uniform aggregates with specific geometries. nih.gov These studies highlight the importance of the interplay between the rigid POSS core and flexible organic chains in determining the final self-assembled structure. nih.gov Furthermore, computational models have been used to investigate the thermal response of self-assembled POSS-PEG polymers, which can exhibit temperature-sensitive aggregation behavior due to changes in hydrogen bonding with water molecules. mdpi.com

Advanced Applications in Materials Science and Chemistry

Octasilsesquioxanes in Polymer Science and Engineering

The incorporation of octasilsesquioxane (POSS) cages into polymer matrices has led to the creation of organic-inorganic hybrid materials with enhanced properties. These nanocomposites benefit from the nanometer-scale reinforcement provided by the rigid silica (B1680970) core of the POSS molecules.

The covalent integration of octasilsesquioxane cages into polymer chains allows for the precise control of the final material's architecture and properties. nih.gov Various architectural designs have been explored, each imparting unique characteristics to the resulting hybrid polymer. scielo.brumich.edu

Pendant Structures: In this design, POSS cages are attached as side groups to a linear polymer backbone. rsc.org This architecture is one of the most common and is readily achieved by polymerizing monomers that contain a POSS moiety. rsc.org The high crystallinity of POSS can sometimes lead to aggregation and result in turbid and brittle films. rsc.orgresearchgate.net However, strategies such as using open-cage silsesquioxanes or creating densely grafted structures can inhibit this crystallization, leading to homogeneous and transparent materials. rsc.orgresearchgate.net

End-Cap Structures: By functionalizing the ends of polymer chains with POSS cages, the mobility of the chain ends can be restricted, which can influence the thermal and mechanical properties of the material. This approach is often used to modify the surface properties of polymers.

Main-Chain Structures: Incorporating POSS cages directly into the polymer backbone creates a "bead" or "necklace" type structure. rsc.orgrsc.org This has been a challenging area of research due to the difficulty in synthesizing bifunctional POSS monomers. rsc.orgrsc.org However, recent advances have led to the development of rigid-rod polymers with double-decker silsesquioxanes in the main chain, exhibiting high thermal stability. acs.org These main-chain POSS polymers can be synthesized via methods like step-growth polymerization. rsc.orgnih.gov

Star Structures: Star-shaped polymers can be synthesized using a multifunctional POSS cage as the central core from which multiple polymer arms radiate. nih.govresearchgate.net This architecture is achieved by initiating polymerization from reactive sites on the POSS cage. scielo.brnih.govkisti.re.kr For instance, atom transfer radical polymerization (ATRP) initiated from an octafunctional POSS core can produce star-shaped polymers. scielo.brresearchgate.net These materials often exhibit unique rheological and thermal properties compared to their linear counterparts. scielo.br

Dendritic Structures: Similar to star polymers, dendritic structures can be built around a POSS core, creating highly branched, three-dimensional macromolecules. These architectures can lead to materials with a high density of functional groups on their periphery. Multiarm stars based on carbosilane dendrimers have been synthesized, demonstrating the potential for creating complex, high-density nanostructures. nih.gov

Network Structures: Octasilsesquioxanes with multiple reactive functionalities can act as crosslinking agents to form three-dimensional polymer networks. rsc.org These networks often exhibit enhanced thermal stability, mechanical strength, and resistance to oxidation. The structure and properties of these networks, such as pore size distribution, can be influenced by factors like the length and rigidity of the tethers connecting the POSS cages. aip.orgnih.gov Porous networks with high surface areas have been assembled from octaphenylsilsesquioxane (B33884) building blocks. acs.org

| Architecture | Description | Synthesis Method Example | Key Properties |

|---|---|---|---|

| Pendant | POSS cages attached as side groups to a polymer backbone. rsc.org | Polymerization of POSS-containing monomers. rsc.org | Can enhance thermal stability; properties depend on POSS loading and dispersion. researchgate.net |

| End-Cap | POSS cages attached to the ends of polymer chains. | Polymerization using a POSS-based initiator or terminator. | Modifies surface properties and chain-end mobility. |

| Main-Chain | POSS cages incorporated directly into the polymer backbone. rsc.orgrsc.org | Step-growth polymerization of bifunctional POSS monomers. rsc.orgnih.gov | Creates rigid-rod like structures with high thermal stability. acs.org |

| Star | Multiple polymer arms radiating from a central POSS core. nih.govresearchgate.net | Atom Transfer Radical Polymerization (ATRP) from an octafunctional POSS initiator. scielo.brresearchgate.net | Unique rheological and viscoelastic properties. scielo.br |

| Dendritic | Highly branched structure with a POSS core. | Multi-step synthesis involving generational growth from the POSS core. nih.gov | High density of peripheral functional groups. |

| Network | Three-dimensional structure formed by crosslinking with multifunctional POSS. rsc.org | Curing of resins (e.g., epoxy) with multifunctional POSS. | Enhanced thermal and mechanical properties, tunable porosity. aip.orgnih.govacs.org |

The rigid, inorganic core of octasilsesquioxane molecules provides significant reinforcement to polymer matrices at the molecular level. wikipedia.org When incorporated into polymers, POSS cages can increase the glass transition temperature, improve mechanical strength, and enhance thermal stability. wikipedia.org Their ability to be functionalized with multiple reactive groups makes them highly effective crosslinkers. rsc.org For instance, octavinyl polyhedral oligomeric silsesquioxane (OVPOSS) has been used as a crosslinking agent for low-density polyethylene, creating an integrated network that improves the material's properties. rsc.org The co-crosslinking reaction between OV-POSS and natural rubber has been shown to influence the morphology and properties of the resulting vulcanizates. nih.gov This molecular-level crosslinking leads to the formation of robust organic-inorganic hybrid networks with superior performance characteristics.

Octasilsesquioxanes as Catalytic Scaffolds

The well-defined structure, high thermal and chemical stability, and the ability to be functionalized with catalytically active sites make octasilsesquioxanes excellent scaffolds for creating novel catalysts. researchgate.netrsc.org They can serve as molecular precursors for both homogeneous and heterogeneous catalysts. researchgate.netnih.gov

Octasilsesquioxane-based catalysts can be designed to operate in either homogeneous or heterogeneous systems.

Homogeneous Catalysts: In homogeneous catalysis, the catalyst is in the same phase as the reactants. matthey.com Soluble POSS derivatives functionalized with catalytic moieties can act as molecularly precise catalysts. For example, titanium-silsesquioxane complexes have been developed as homogeneous catalysts for epoxidation reactions. nih.gov These catalysts offer the advantage of well-defined active sites, leading to high selectivity. researchgate.net

Heterogeneous Catalysts: For ease of separation and recycling, catalytically active POSS molecules can be immobilized on a solid support, creating heterogeneous catalysts. nih.gov Alternatively, the POSS cages themselves can be part of an insoluble, crosslinked network that acts as a catalyst. researchgate.net Vanadium-silsesquioxane nanocages have been demonstrated as robust heterogeneous catalysts for the synthesis of quinazolinones. acs.org These catalysts show high activity and can be recycled and reused. acs.org The confinement effect within the catalyst's porous structure can also lead to enhanced selectivity. acs.org

A significant area of research involves the functionalization of octasilsesquioxane cages with metal complexes to create highly active and selective catalysts. sciexplor.com The silsesquioxane framework can act as a ligand, stabilizing the metal center and influencing its catalytic activity. mdpi.comnih.govnih.govacs.org

Synthesis and Applications: A variety of metal-functionalized POSS complexes have been synthesized, incorporating metals such as titanium, copper, and vanadium. nih.govacs.orgmdpi.com These catalysts have been successfully employed in a range of organic transformations, including:

Oxidation Reactions: Titanium-silsesquioxane complexes are effective for the epoxidation of alkenes. nih.gov Cage-like copper-silsesquioxanes have shown high catalytic activity in the oxidation of alkanes and alcohols. mdpi.com

Carbon-Carbon Bond Formation: Functionalized POSS has been used in reactions like Heck and Sonogashira coupling. nih.gov

Hydrosilylation: The hydrosilylation of aldehydes and ketones can be catalyzed by palladium nanoparticles stabilized on organically modified silicates derived from silsesquioxanes. researchgate.net

Polymerization: Silsesquioxane-based systems have been used as components of organometallic catalytic systems for olefin polymerization. researchgate.net

The unique structure of the POSS scaffold allows for the creation of catalysts with multiple active sites, potentially leading to cooperative catalytic effects. rsc.org

| Catalyst Type | Metal/Active Moiety | Catalytic Application | Key Findings |

|---|---|---|---|

| Homogeneous | Titanium | Alkene Epoxidation nih.gov | Discovered through high-speed experimentation, showing good activity. nih.gov |

| Heterogeneous | Vanadium | Synthesis of Quinazolinones acs.org | High activity, selectivity, stability, and recyclability. acs.org |

| Heterogeneous | Imidazolium Chloride | CO2 Conversion to Cyclic Carbonates researchgate.net | Enhanced activity due to proximity effect of active sites on the POSS core. researchgate.net |

| Homogeneous | Copper | Oxidation of Alkanes and Alcohols mdpi.com | Octacopper silsesquioxane complexes exhibit high catalytic activity. mdpi.com |

| Homogeneous/Heterogeneous | Difluoroboron Complexes | Photooxidation of Sulfides rsc.org | Demonstrated exceptional photocatalytic performance, outperforming silsesquioxane-free counterparts. rsc.org |

Mechanistic Insights into Octasilsesquioxane-Mediated Catalytic Processes

Octasilsesquioxane cages serve not only as structural scaffolds but also as active participants in catalytic reactions, influencing reaction pathways and efficiency. Mechanistic studies have begun to unravel the specific roles these nano-cages play, from acting as hydrogen-bond donors to facilitating metal-catalyzed transformations.

Base-catalyzed pathways provide another avenue for silsesquioxane-mediated catalysis. For instance, easily accessible and inexpensive potassium carbonate (K₂CO₃) has been used as a base catalyst for synthesizing isocyanate derivatives of silsesquioxanes. mdpi.com The proposed mechanism involves the base acting as a proton acceptor. A thiolate anion or amine then adds to the isocyanate group, creating an intermediate. This is followed by an intramolecular nucleophilic reaction that results in the final product. mdpi.com In other cases, a nucleophile can accelerate the process by deprotonating a thiol molecule, generating a more potent thiolate anion nucleophile which then adds to the isocyanate moiety. mdpi.com

Metallasilsesquioxanes, where metal ions are incorporated into the cage structure, exhibit significant catalytic activity, particularly in oxidation reactions. Octacopper methylsilsesquioxanes have demonstrated high activity in the oxidation of saturated hydrocarbons like cyclohexane, using hydrogen peroxide as the oxidant. mdpi.com The cage structure can modify into catalytically active species under reaction conditions, often showing superior activity compared to simple copper salts. mdpi.com The mechanism for alkane oxidation requires the addition of nitric acid, and the primary product is an alkyl hydroperoxide, which can be subsequently reduced to an alcohol. mdpi.com

The development of Rh(II)-catalyzed carbene insertion into the Si-H bonds of silsesquioxane-based silanes offers further mechanistic insights. escholarship.org This method allows for the creation of functionalized silsesquioxane nano building blocks. escholarship.org

| Catalyst System | Reaction Type | Mechanistic Feature | Reactants/Products |

| Incompletely Condensed Silsesquioxane | C-C Bond Formation | Hydrogen-bond donation from silanol (B1196071) groups | Varies |

| K₂CO₃ with Silsesquioxane Precursors | Isocyanate Functionalization | Base-catalyzed addition-substitution | Thiol/Amine + Isocyanate Silsesquioxane |

| Octacopper Methylsilsesquioxane | Alkane Oxidation | Formation of active species from precatalyst | Cyclohexane + H₂O₂ → Cyclohexanol/Cyclohexanone |

| Rh(II) with Silsesquioxane Silanes | Carbene Insertion | Insertion into Si-H bonds | Diazo compounds + Si-H functionalized POSS |

Supramolecular Chemistry of Octasilsesquioxane Cages

The well-defined, rigid, and highly functionalizable nature of octasilsesquioxane cages makes them exceptional candidates for constructing complex supramolecular assemblies. Their unique 3D architecture allows for precise control over intermolecular interactions, leading to applications in self-assembly, host-guest chemistry, and molecular recognition.

The molecular self-assembly of octasilsesquioxane derivatives into well-organized nanostructures is a prominent area of research. nih.gov This process is driven by a combination of interactions, including van der Waals forces between organic substituents, hydrogen bonding, and electrostatic forces. The precise architecture of the resulting materials can be controlled by tailoring the functional groups attached to the inorganic silica core. nih.govresearchgate.net

For example, cubic cage systems functionalized with long n-alkyl chains, such as octa-n-octadecyloctasilsesquioxane, self-assemble into crystalline structures. researchgate.net X-ray scattering studies show that these molecules adopt a 'rod-like' packing morphology where the alkyl chains align in a parallel fashion. researchgate.net The inclusion of flexible OSiMe₂ spacer groups between the cage and the alkyl chains can lead to more efficient packing by allowing the arms to interdigitate. researchgate.net

The chemical immiscibility between the inorganic cage and organic functionalities can drive phase separation, leading to highly ordered nanostructures. researchgate.net This bottom-up approach allows for the generation of nanoscale patterns through the spontaneous organization of these molecular building blocks. nih.gov Giant surfactants, composed of a hydrophilic octasilsesquioxane head and a hydrophobic polymer tail (e.g., polystyrene), can self-assemble into various structures like vesicles, wormlike cylinders, and spheres, depending on conditions. nih.gov

Layer-by-layer (LbL) assembly is another powerful technique for creating organized structures. Octa(3-aminopropyl)silsesquioxane, bearing amine groups, can be assembled alternately with a polyanion like poly(styrene-4-sulfonate) through acid-base interactions to form composite multilayer films. acs.org

The process of encapsulation involves the guest molecule displacing solvent from the host's cavity. nih.gov The interactions stabilizing these host-guest complexes are noncovalent and can include hydrogen bonding, C-H···π interactions, and dipole-dipole forces. nih.gov The encapsulation of a guest can significantly alter its properties and reactivity. A notable example from the broader field of supramolecular chemistry is the encapsulation of pyrophoric white phosphorus (P₄) within a water-soluble tetrahedral cage, rendering it stable in air. nitschkegroup-cambridge.com Similarly, octasilsesquioxane-based systems can be designed to encapsulate specific guests, offering potential in areas like catalysis and sensing. researchgate.net

The formation of these inclusion complexes is typically spontaneous and thermodynamically favorable. nih.gov The encapsulation can be studied using techniques like NMR spectroscopy, where the confinement of the guest within the host's cavity leads to characteristic shifts in the NMR signals of the guest's protons. nih.gov

Molecular recognition is the principle that governs the specific binding between molecules through noncovalent interactions, and it is the cornerstone of directed self-assembly. researchgate.netdtic.mil In octasilsesquioxane systems, the precise placement of functional groups on the cage's vertices allows for the programming of specific recognition events that guide the assembly process.

The self-assembly process can be directed by a combination of exo-receptors (external recognition sites) and endo-receptors (internal recognition sites). researchgate.net For instance, host-guest molecular recognition has been extensively used to prepare multilayer films via the LbL assembly technique, which offers outstanding stability and high selectivity. researchgate.net

The rigidity of the molecular components can also play a crucial role in self-recognition. Studies on giant amphiphiles have shown that when the solvophobic (e.g., organic tail) domains are rigid, self-recognition can occur, leading to distinct, well-defined assemblies from a mixture of similar molecules. nih.gov If the components are too flexible, this recognition is lost. nih.gov In octasilsesquioxane-based systems, the rigid inorganic core provides a stable platform, and the nature of the organic substituents dictates the flexibility and recognition properties. This allows for the design of systems where specific noncovalent interactions, such as bifurcated N-H···N···H-N hydrogen bonds, direct the formation of highly ordered supramolecular structures. nih.gov The iterative complexation between complementary building blocks, such as a ditopic calixarene (B151959) and a dumbbell fullerene, illustrates how molecular recognition can create extensive supramolecular networks. semanticscholar.org

Octasilsesquioxanes in Nanoscience and Nanotechnology

Polyhedral oligomeric silsesquioxanes (POSS), particularly octasilsesquioxanes, are foundational materials in nanoscience and nanotechnology. Their unique characteristics—a precise nanometer-scale size, a hybrid organic-inorganic nature, and exceptional versatility for chemical modification—position them as key components for creating advanced materials. nih.govresearchgate.net

Octasilsesquioxanes are considered ideal nanoscopic building blocks due to their well-defined, three-dimensional cage structure, which typically has a diameter of 1 to 3 nm. nih.govresearchgate.net This structure consists of a rigid, inorganic silica-like core (Si-O-Si framework) surrounded by eight organic functional groups at its vertices. researchgate.netresearchgate.net This precise molecular architecture provides a level of control that is difficult to achieve with other nanoparticles, which often suffer from heterogeneity in size and composition. nih.gov

The eight functional groups are arranged with perfect 3D cubic symmetry, occupying different octants in Cartesian space, making them orthogonal to or opposite each other. researchgate.net This high degree of symmetry and spatial separation is crucial for constructing materials in one, two, or three dimensions with nanometer-level precision. researchgate.net

These building blocks can be readily functionalized with a wide variety of organic groups through established chemical reactions. nih.gov For example, Octakis(3-azidopropyl)octasilsesquioxane is a versatile precursor that can be efficiently functionalized with various terminal alkynes via copper(I)-catalyzed "click chemistry" to create highly functional nanocages. nih.gov This versatility allows for the tailoring of properties such as solubility, reactivity, and compatibility with polymer matrices, making octasilsesquioxanes attractive for creating organic-inorganic hybrid materials with enhanced thermal, mechanical, and optical properties. researchgate.netresearchgate.net

| Property | Description | Significance in Nanoscience |

| Defined Size | Molecular diameter of ~1-3 nm with low polydispersity. | Enables precise control over feature sizes in nanostructured materials. |

| Hybrid Nature | Rigid inorganic (SiO₁.₅) core and versatile organic periphery (R-groups). | Combines the durability of silica with the functionality of organic chemistry. |

| 3D Architecture | Cubic, cage-like structure with eight vertices for functionalization. | Provides a symmetric and robust scaffold for building 3D nanomaterials. |

| Functionalizability | Organic groups can be easily modified using a wide range of chemical reactions. | Allows for tailoring of physical and chemical properties for specific applications. |

Nano-Patterning and Surface Functionalization with Octasilsesquioxanes

The unique molecular structure of octasilsesquioxane (POSS), a cage-like molecule approximately 1-1.5 nm in size, makes it a significant building block for nanotechnology, particularly in nano-patterning and surface functionalization. Its rigid, inorganic silica core provides thermal stability and etch resistance, while the eight organic substituents at the corners of the cage can be tailored for specific chemical reactivity and solubility.

Nano-Patterning with POSS Resists:

Octasilsesquioxane derivatives have been extensively investigated as high-resolution photoresists for next-generation lithography. Unlike traditional polymer-based resists, POSS cages act as "molecular glasses"—low molecular weight amorphous materials that can form uniform thin films while offering the benefits of a small molecular size. This architecture is advantageous for creating nanoscale patterns with high precision. The high silicon content of the POSS core provides excellent resistance to plasma etching, a crucial step in transferring the patterned image to a substrate.

POSS-based resists have been successfully implemented in a variety of advanced lithographic systems. The functional groups attached to the POSS cage are engineered to react to specific energy sources, such as electron beams or extreme ultraviolet (EUV) light, to create a pattern. For example, nanocomposite materials based on poly(p-hydroxystyrene) incorporating POSS units have been evaluated as chemically amplified resists for EUV lithography, successfully resolving patterns down to 100 nm. The versatility of POSS allows for its integration into different lithographic platforms, each leveraging the cage's unique properties to achieve high-resolution patterns.

Below is a table summarizing the application of POSS in various lithographic techniques:

| Lithography Technique | Role of Octasilsesquioxane (POSS) Component | Key Advantages & Findings |

| Electron Beam Lithography (EBL) | Acts as a high-resolution negative-tone resist. The electron beam induces cross-linking between POSS molecules. | Capable of resolving sub-30 nm line/space patterns. The rigid inorganic core provides high etch resistance. |

| Extreme Ultraviolet (EUV) Lithography | Functions as a photoresist material where the POSS cage enhances plasma etch resistance. | POSS-containing nanocomposites have demonstrated excellent lithographic performance, achieving 100 nm patterns. EUV systems require high sensitivity (<10 mJ·cm⁻²) and resolution (<10 nm), areas where POSS materials show promise. |

| UV-Nanoimprint Lithography (UV-NIL) | Incorporated into a resin film that is physically molded and then cured by UV light. | The POSS component improves the mechanical properties and thermal stability of the imprinted pattern. |

| X-ray Lithography | Used in hybrid materials (e.g., PMMA-POSS) to form a cross-linked network upon exposure. | The silicon content enhances the absorption of X-rays and provides superior etch resistance compared to the polymer alone. |

Surface Functionalization: